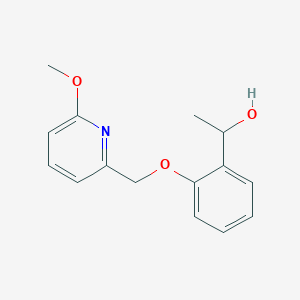
1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol is an organic compound with a complex structure that includes a methoxypyridine moiety and a phenylethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol typically involves the reaction of 6-methoxypyridine with a phenylethanol derivative. One common method includes the use of a Grignard reagent, where the 6-methoxypyridine is first converted into a suitable intermediate, which then reacts with the phenylethanol derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Methoxypyridin-2-yl)ethanol: Similar structure but lacks the phenylethanol group.
(6-Methoxypyridin-2-yl)methanamine: Contains a methanamine group instead of the phenylethanol group.
Uniqueness
1-(2-((6-Methoxypyridin-2-yl)methoxy)phenyl)ethan-1-ol is unique due to its combination of a methoxypyridine moiety and a phenylethanol group. This unique structure allows it to interact with a broader range of molecular targets, making it versatile for various applications .
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-[2-[(6-methoxypyridin-2-yl)methoxy]phenyl]ethanol |
InChI |
InChI=1S/C15H17NO3/c1-11(17)13-7-3-4-8-14(13)19-10-12-6-5-9-15(16-12)18-2/h3-9,11,17H,10H2,1-2H3 |
Clave InChI |
UPIVTTHSMFSTPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1OCC2=NC(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)

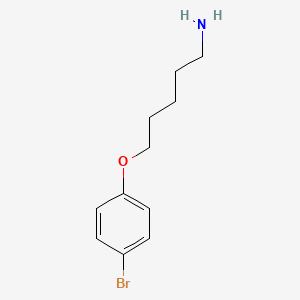
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
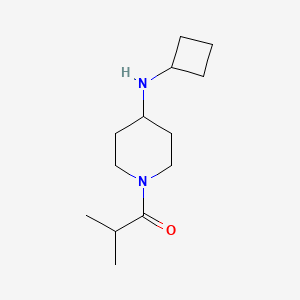
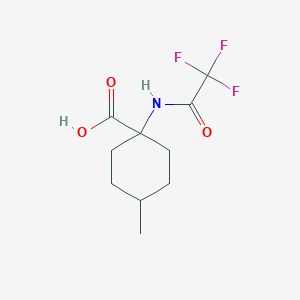
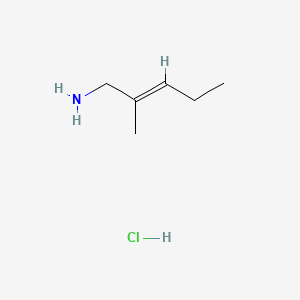
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)

![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)
![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)
